molecular formula C8H7NOS B15361358 4-Mercapto-3-methoxybenzonitrile

4-Mercapto-3-methoxybenzonitrile

Cat. No.: B15361358
M. Wt: 165.21 g/mol
InChI Key: XXJZDWRTSANLRY-UHFFFAOYSA-N
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Description

4-Mercapto-3-methoxybenzonitrile (CAS: 1024226-61-6) is a sulfur-containing aromatic nitrile with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . It is synthesized via the hydrolysis of S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in methanol under acidic conditions, yielding a white crystalline solid with a melting point of 66–67°C and a purity of up to 97.1% after recrystallization . The compound features a methoxy group (-OCH₃) at the 3-position and a mercapto (-SH) group at the 4-position of the benzonitrile backbone, making it a versatile intermediate in organic synthesis, particularly for preparing sulfonyl chlorides (e.g., 4-cyano-2-methoxybenzenesulfonyl chloride) . Its reactivity is driven by the nucleophilic thiol group and the electron-withdrawing nitrile moiety.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-methoxy-4-sulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

XXJZDWRTSANLRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)S

Origin of Product

United States

Scientific Research Applications

4-Mercapto-3-methoxybenzonitrile has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Mercapto-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the thiol group may interact with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Mercapto-3-methoxybenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications
This compound C₈H₇NOS 165.21 -SH (4), -OCH₃ (3), -CN (1) 66–67 Intermediate for sulfonyl chlorides; high nucleophilicity due to -SH group
4-Methoxybenzonitrile C₈H₇NO 133.15 -OCH₃ (4), -CN (1) Not reported Laboratory reagent; used in organic synthesis (e.g., agrochemicals). Oral toxicity (H302)
4-Benzyloxy-3-methoxybenzonitrile C₁₅H₁₂N₂O₂ 252.27 -OCH₂C₆H₅ (4), -OCH₃ (3), -CN (1) Not reported Building block for Schiff base ligands in coordination chemistry and catalysis
4-(Dibromomethyl)-3-methoxybenzonitrile C₉H₇Br₂NO 323.97 -CHBr₂ (4), -OCH₃ (3), -CN (1) Not reported Brominated intermediate; potential use in flame retardants or pharmaceuticals

Structural and Functional Differences

Substituent Effects: The mercapto group (-SH) in this compound confers higher reactivity in nucleophilic substitution and oxidation reactions compared to methoxy or benzyloxy derivatives. 4-Methoxybenzonitrile lacks the -SH group, reducing its utility in sulfur-based transformations but making it a simpler precursor for nitrile-focused reactions . 4-Benzyloxy-3-methoxybenzonitrile contains a bulky benzyloxy group, which sterically hinders reactions at the 4-position but enhances stability for crystal engineering applications .

Physicochemical Properties: The melting point of this compound (66–67°C) is distinct from other derivatives, reflecting its unique intermolecular interactions (e.g., hydrogen bonding via -SH) .

The dibromomethyl variant likely poses greater hazards due to bromine content .

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